Receptor Selectivity Redirect: 6-Phenyl Substitution Abolishes NMDA/Glycine Site Activity and Shifts Antagonism Toward Non-NMDA Ionotropic Glutamate Receptors
In the seminal structure-activity relationship (SAR) study of kynurenic acid derivatives by Leeson et al. (1991), 6-substituted kynurenic acids were shown to lose NMDA receptor antagonism and instead exhibit selective non-NMDA (quisqualate/AMPA and kainate) antagonist activity [1]. Specifically, 6-phenylkynurenic acid (compound 58, the free acid cognate of CAS 5428-31-9) displayed IA@100 μM (inactive at 100 μM) at the NMDA receptor, with Kb values of >100 μM for quisqualate and >100 μM for kainate [1]. This stands in marked contrast to the parent kynurenic acid (NMDA Kb = 154 μM, QUIS Kb = 120 μM, KA Kb = 89 μM) and to 7-chlorokynurenic acid, a potent and selective NMDA/glycine site antagonist (IC₅₀ = 0.56 μM at the glycine site; IC₅₀ values of 169 μM, 153 μM, and >1000 μM at NMDA, quisqualate, and kainate sites, respectively) [1][2]. The 6-phenyl substituent thus functionally switches the pharmacological target space from NMDA-centric to non-NMDA glutamatergic pathways.
| Evidence Dimension | Ionotropic glutamate receptor subtype selectivity (NMDA, quisqualate/AMPA, kainate antagonist activity) |
|---|---|
| Target Compound Data | 6-Phenylkynurenic acid (free acid form of CAS 5428-31-9): NMDA IA@100 μM (inactive), QUIS Kb >100 μM, KA Kb >100 μM. Ethyl ester form (CAS 5428-31-9) is predicted to retain this selectivity profile with altered potency due to esterification of the 2-carboxylate, a group essential for Coulombic interaction at the glycine site [1]. |
| Comparator Or Baseline | Kynurenic acid (parent): NMDA Kb = 154 μM, QUIS Kb = 120 μM, KA Kb = 89 μM. 7-Chlorokynurenic acid: glycine site IC₅₀ = 0.56 μM, NMDA IC₅₀ = 169 μM, QUIS IC₅₀ = 153 μM, KA IC₅₀ >1000 μM. 5,7-Disubstituted derivatives (e.g., 5-iodo-7-chloro-KYNA): glycine site IC₅₀ = 32 nM [1][2]. |
| Quantified Difference | 6-Phenyl substitution reduces NMDA activity from Kb = 154 μM (parent KYNA) to inactive at 100 μM (IA@100). Contrast with 7-chloro substitution, which enhances glycine site potency by >275-fold (IC₅₀ 0.56 μM vs. KYNA NMDA Kb ~40-154 μM). The 6-phenyl group directs activity toward non-NMDA receptors, a fundamentally different pharmacological profile. |
| Conditions | In vitro antagonist activity measured by inhibition of agonist-induced depolarizations in rat cortical slice preparations; [³H]glycine binding to rat cortical membranes for glycine site affinity. Leeson et al., J. Med. Chem. 1991, Table IV (6-substituted series) and Table V (binding selectivity) [1]. |
Why This Matters
For researchers studying non-NMDA (AMPA/kainate) glutamatergic signaling in neurological disorders, CAS 5428-31-9 provides a scaffold pre-configured for non-NMDA selectivity—a feature not achievable with 5- or 7-substituted kynurenic acid analogs, which are NMDA/glycine site-directed.
- [1] Leeson PD, Baker R, Carling RW, Curtis NR, Moore KW, Williams BJ, Foster AC, Donald AE, Kemp JA, Marshall GR. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. J Med Chem. 1991 Apr;34(4):1243-1252. doi:10.1021/jm00108a002. PMID: 1826744. View Source
- [2] Kemp JA, Foster AC, Leeson PD, Priestley T, Tridgett R, Iversen LL, Woodruff GN. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proc Natl Acad Sci U S A. 1988 Sep;85(17):6547-6550. doi:10.1073/pnas.85.17.6547. 7-CKA IC₅₀ = 0.56 μM at the glycine site. View Source
